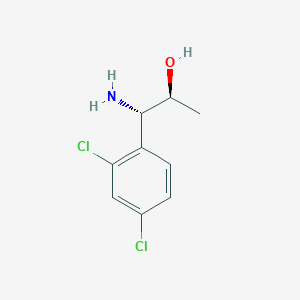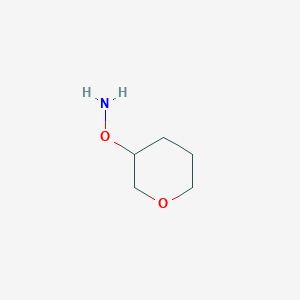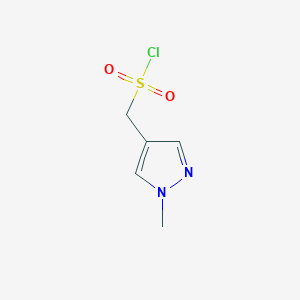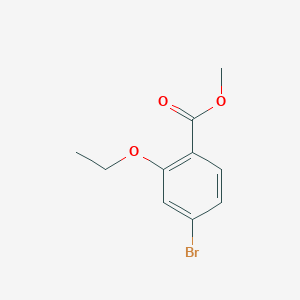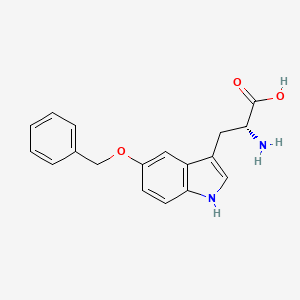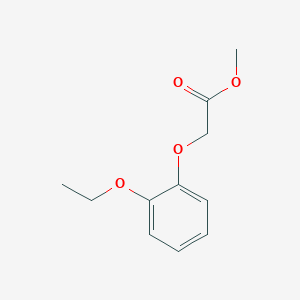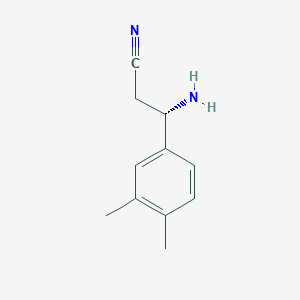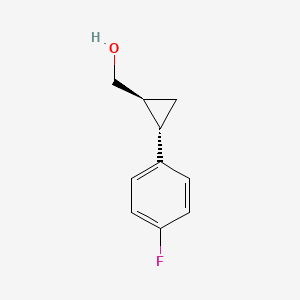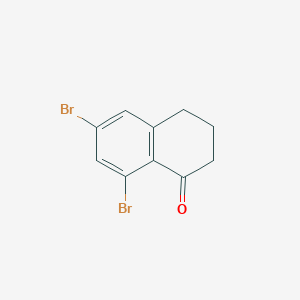
(1R)-1-(3-Methyl(2-pyridyl))propylamine hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-(3-Methyl(2-pyridyl))propylamine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a pyridine ring substituted with a methyl group at the 3-position and a propylamine group at the 1-position. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-Methyl(2-pyridyl))propylamine hydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-methylpyridine, which serves as the starting material.
Alkylation: The 3-methylpyridine undergoes alkylation with a suitable alkylating agent, such as 1-bromo-3-chloropropane, to introduce the propyl group at the 1-position.
Amination: The resulting intermediate is then subjected to amination using ammonia or an amine source to introduce the amine group at the 1-position.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of (1R)-1-(3-Methyl(2-pyridyl))propylamine hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
化学反応の分析
Types of Reactions
(1R)-1-(3-Methyl(2-pyridyl))propylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; mild to moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; typically conducted in anhydrous solvents.
Substitution: Electrophilic reagents like halogens, nitrating agents; often requires acidic or basic catalysts.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Amines, alcohols.
Substitution: Halogenated, nitrated, or other substituted pyridine derivatives.
科学的研究の応用
(1R)-1-(3-Methyl(2-pyridyl))propylamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various conditions, including neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (1R)-1-(3-Methyl(2-pyridyl))propylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Pyridine: A basic nitrogen-containing heterocycle with a wide range of applications in chemistry and industry.
3-Methylpyridine: A methyl-substituted pyridine with similar chemical properties but lacking the propylamine group.
Propylamine: A simple amine with a propyl group, used as a building block in organic synthesis.
Uniqueness
(1R)-1-(3-Methyl(2-pyridyl))propylamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C9H15ClN2 |
|---|---|
分子量 |
186.68 g/mol |
IUPAC名 |
(1R)-1-(3-methylpyridin-2-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H14N2.ClH/c1-3-8(10)9-7(2)5-4-6-11-9;/h4-6,8H,3,10H2,1-2H3;1H/t8-;/m1./s1 |
InChIキー |
RTUDSFHKHRXEQN-DDWIOCJRSA-N |
異性体SMILES |
CC[C@H](C1=C(C=CC=N1)C)N.Cl |
正規SMILES |
CCC(C1=C(C=CC=N1)C)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Amino-2-[4-(pyrrolidin-1-YL)phenyl]ethan-1-OL](/img/structure/B13035956.png)
![(2S)-2-{2-cyclohexyl-2-[(pyrazin-2-yl)formamido]acetamido}-3,3-dimethylbutanoic acid](/img/structure/B13035964.png)
![1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]acetone](/img/structure/B13035967.png)
